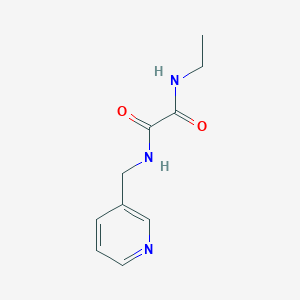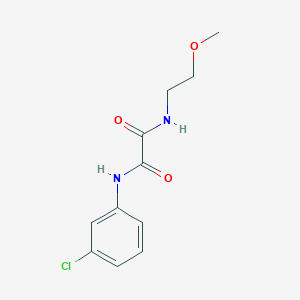
2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジブチルカルバモジチオ酸2-(9H-カルバゾール-9-イル)-2-オキソエチルは、カルバゾール部分とジブチルカルバモジチオ酸基が結合した複雑な有機化合物です。カルバゾール誘導体は、そのユニークな構造的および電子的特性により、有機エレクトロニクス、医薬品、材料科学など、さまざまな分野で応用されています。
準備方法
合成経路と反応条件
ジブチルカルバモジチオ酸2-(9H-カルバゾール-9-イル)-2-オキソエチルの合成は、通常、カルバゾール誘導体の調製から始まる複数の手順を伴います。一般的な方法の1つは、9H-カルバゾールとクロロギ酸エチルを反応させて2-(9H-カルバゾール-9-イル)-2-オキソエチルクロリドを生成することです。この中間体は、次に、ジブチルアミンと二硫化炭素を塩基性条件下で反応させると、最終生成物が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器、自動合成システム、および高純度と高収率を確保するための厳格な品質管理対策の使用が含まれます。
化学反応の分析
反応の種類
ジブチルカルバモジチオ酸2-(9H-カルバゾール-9-イル)-2-オキソエチルは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: カルバゾール部分は酸化されてカルバゾール-9-オン誘導体を生成する可能性があります。
還元: 還元反応は、オキソ基をヒドロキシル基に変換することができます。
置換: ジブチルカルバモジチオ酸基は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用することができます。
生成される主な生成物
酸化: カルバゾール-9-オン誘導体。
還元: ヒドロキシエチルカルバゾール誘導体。
置換: 使用する求核剤に応じて、さまざまな置換カルバゾール誘導体。
科学研究への応用
ジブチルカルバモジチオ酸2-(9H-カルバゾール-9-イル)-2-オキソエチルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤や抗がん剤としての可能性のある生物活性化合物として調査されています。
医学: 特定の酵素や受容体を標的にする、特に創薬での可能性のある用途について調査されています。
科学的研究の応用
1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
作用機序
ジブチルカルバモジチオ酸2-(9H-カルバゾール-9-イル)-2-オキソエチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。カルバゾール部分はDNAとインターカレーションする可能性があり、DNAの複製と転写を阻害する可能性があります。ジブチルカルバモジチオ酸基は、チオール含有酵素と相互作用して、酵素阻害を引き起こす可能性があります。
類似化合物の比較
類似化合物
アクリル酸2-(9H-カルバゾール-9-イル)エチル: 有機エレクトロニクスで使用されるもう1つのカルバゾール誘導体です。
9H-カルバゾール-9-エチルアクリレート: 構造は類似していますが、官能基が異なり、応用が異なります。
独自性
ジブチルカルバモジチオ酸2-(9H-カルバゾール-9-イル)-2-オキソエチルは、カルバゾール部分とジブチルカルバモジチオ酸基の組み合わせにより、独特の電子特性と化学特性を有しているため、独自性があります。これは、生物分子または電子材料との特定の相互作用を必要とする用途において特に有用です。
類似化合物との比較
Similar Compounds
1-(9H-Carbazol-9-yl)ethanone: This compound shares the carbazole moiety but lacks the dibutylcarbamothioyl group.
1-(1-methyl-9H-carbazol-9-yl)ethan-1-one: Similar in structure but with a methyl group instead of the dibutylcarbamothioyl group.
Uniqueness
1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE is unique due to the presence of both the carbazole and dibutylcarbamothioyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.
特性
分子式 |
C23H28N2OS2 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
(2-carbazol-9-yl-2-oxoethyl) N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C23H28N2OS2/c1-3-5-15-24(16-6-4-2)23(27)28-17-22(26)25-20-13-9-7-11-18(20)19-12-8-10-14-21(19)25/h7-14H,3-6,15-17H2,1-2H3 |
InChIキー |
MUBXQDXKYHAJEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=S)SCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11644169.png)
![(5Z)-1-acetyl-5-{[7-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11644178.png)
![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11644182.png)
![N,N'-bis[4-(acetylamino)phenyl]hexanediamide](/img/structure/B11644192.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B11644205.png)

![Ethyl (2Z)-2-[(1-benzyl-1H-indol-3-YL)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644216.png)

![2-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11644225.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644233.png)

![2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11644237.png)

![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11644246.png)
